Bis(2-diphenylphosphinophenyl)ether

Catalog No.
S677110
CAS No.
166330-10-5
M.F
C36H28OP2
M. Wt
538.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-diphenylphosphinophenyl)ether

CAS Number

166330-10-5

Product Name

Bis(2-diphenylphosphinophenyl)ether

IUPAC Name

[2-(2-diphenylphosphanylphenoxy)phenyl]-diphenylphosphane

Molecular Formula

C36H28OP2

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C36H28OP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28H

InChI Key

RYXZOQOZERSHHQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3OC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6

Wide Bite Angle Diphosphine Ligand:

Bis(2-diphenylphosphinophenyl)ether, commonly known as DPEphos, is a significant compound in inorganic and organometallic chemistry. It functions as a wide bite angle diphosphine ligand. This characteristic structure allows DPEphos to bind to metal centers with a larger separation between the two phosphorus atoms compared to other diphosphine ligands. This wider bite angle provides specific advantages in various research applications.

Catalysis:

DPEphos plays a crucial role in homogeneous catalysis, where a catalyst remains in the same phase (usually liquid) as the reactants throughout the reaction. Due to its unique bite angle and electronic properties, DPEphos finds application in diverse catalytic processes, including:

  • Hydroformylation: Conversion of alkenes into aldehydes using carbon monoxide and hydrogen.
  • Hydrogenation: Reduction of unsaturated bonds using hydrogen gas.
  • Cross-coupling reactions: Formation of carbon-carbon bonds between two different molecules.

The specific bite angle and steric properties of DPEphos can influence the selectivity and activity of the catalyst, making it a valuable tool for researchers in designing efficient and selective catalytic systems.

Activation of Small Molecules:

DPEphos also demonstrates remarkable ability to activate small molecules such as hydrogen gas, carbon dioxide, and dinitrogen. This activation process allows for the subsequent transformation of these molecules into valuable products. For instance, DPEphos-based catalysts have been explored in the context of:

  • Hydrogen activation: Splitting the H-H bond in hydrogen molecules, a crucial step in hydrogen storage and utilization.
  • CO2 reduction: Converting carbon dioxide into valuable chemicals or fuels, contributing to sustainable development efforts.

These applications highlight the potential of DPEphos in developing new strategies for harnessing small molecules for energy production and chemical synthesis.

Material Science:

Beyond catalysis and small molecule activation, DPEphos finds applications in material science. The unique binding properties of DPEphos can be utilized to design and synthesize novel materials with desired functionalities. For example, DPEphos has been employed in:

  • Metal-organic frameworks (MOFs): Porous materials constructed from metal ions or clusters linked by organic ligands.
  • Polymers: Large molecules formed by repeating units. [Organism:noexp]

DPEphos, also known as Bis[(2-diphenylphosphino)phenyl] ether, is a wide bite angle diphosphine ligand. The name reflects its structure, where a diphenyl ether (DPE) core connects two diphenylphosphino groups []. It shares similarities with another diphosphine ligand, Xantphos, but offers a smaller bite angle (104° vs 108°) and increased flexibility [].


Molecular Structure Analysis

DPEphos possesses a central aromatic ether group (C-O-C) with two diphenylphosphino groups (PPh2) attached at the 2nd position of each phenyl ring. This structure creates a chelating ligand that can bind to metal centers with both phosphorus atoms. The key features include:

  • Aromatic character: The central phenyl rings and the diphenylphosphino groups contribute to the molecule's overall aromatic character, influencing its stability and reactivity [].
  • Phosphine groups: The presence of two PPh2 groups allows DPEphos to act as a bidentate ligand, forming strong bonds with metal centers through phosphorus-metal coordination [].
  • Bite angle: The bite angle (104°) determines the geometry around the coordinated metal center. DPEphos's smaller bite angle compared to Xantphos allows for accommodation of smaller metals or for inducing tighter metal-ligand interactions [].

Chemical Reactions Analysis

Synthesis

DPEphos is typically synthesized through the reaction of chlorodiphenylphosphine (Ph2PCl) with diphenyl ether (DPE) in an inert atmosphere like nitrogen [].

2 Ph2PCl + DPE -> DPEphos + 2 HCl

Other relevant reactions

DPEphos's primary function lies in its ability to coordinate with transition metals. It forms complexes with various metals, influencing their reactivity and catalytic properties. The specific reactions involved depend on the chosen metal and reaction conditions.

Physical and Chemical Properties

  • Melting point: 220-222 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in common organic solvents like dichloromethane, THF, and benzene [].
  • Stability: Air and moisture sensitive [].

DPEphos acts as a ligand in coordination complexes. It donates electron density from the phosphorus atoms to the central metal, forming stable metal-phosphorus bonds. This donation of electrons can influence the electronic properties of the metal center, affecting its reactivity and ability to participate in various catalytic cycles []. The specific mechanism depends on the nature of the coordinated metal and the reaction involved.

XLogP3

8.8

GHS Hazard Statements

Aggregated GHS information provided by 164 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 164 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 162 of 164 companies with hazard statement code(s):;
H302 (96.3%): Harmful if swallowed [Warning Acute toxicity, oral];
H413 (95.68%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

DPEphos

Dates

Modify: 2023-08-15
Lee et al. Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds. Nature Chemistry, doi: 10.1038/nchem.1150, published online 25 September 2011 http://www.nature.com/nchem
Li et al. The scope and mechanism of palladium-catalysed Markovnikov alkoxycarbonylation of alkenes. Nature Chemistry, doi: 10.1038/nchem.2586, published online 5 September 2016

Explore Compound Types